molecular formula C9H8N4O B064204 Quinoxaline-6-carbohydrazide CAS No. 175204-23-6

Quinoxaline-6-carbohydrazide

Cat. No.: B064204
CAS No.: 175204-23-6
M. Wt: 188.19 g/mol
InChI Key: SOFSERVPSYSXFW-UHFFFAOYSA-N
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Description

Quinoxaline-6-carbohydrazide is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a quinoxaline ring system fused with a carbohydrazide moiety at the sixth position, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbohydrazide typically involves the reaction of 2,3-diphenylquinoxaline-6-carboxylate with hydrazine. The reaction is carried out in ethanol at ambient temperature for approximately 16 hours. The product is then purified using ethanol or ethyl acetate to obtain a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoxaline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoxaline-6-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: this compound derivatives are being explored as potential therapeutic agents for treating diabetes, cancer, and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and optoelectronic materials.

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar ring structure but without the carbohydrazide moiety.

    Quinoxaline-6-carboxylic acid: A derivative formed through oxidation reactions.

    Diphenylquinoxaline-6-carbohydrazide: A related compound with additional phenyl groups.

Uniqueness: this compound stands out due to its unique combination of the quinoxaline ring and carbohydrazide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a versatile scaffold for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

quinoxaline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSERVPSYSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405302
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-23-6
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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